Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
The compound appears to contain a thiophene moiety, which is a five-membered ring containing four carbon atoms and a sulfur atom . It also contains a benzothiazole group, which is a fused aromatic ring containing a benzene and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound likely includes a thiophene ring attached to a benzothiazole ring via an imino group .Scientific Research Applications
Chemical Properties and Synthesis
- Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is studied for its chemical properties and synthesis methods. One research discusses the synthesis of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and its derivatives, highlighting the compound's stability and reaction behaviors under various conditions (Carrington, Clarke, Hughes, & Scrowston, 1972).
Synthesis of Derivatives
- Another study focuses on synthesizing derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate, exploring the compound's interaction with different chemical reagents to create novel compounds (Mohamed, 2021). This research indicates a broad range of possible derivatives from the base compound.
Antimicrobial Activities
- The antimicrobial activities of synthesized derivatives of similar compounds are explored in various studies. For instance, derivatives of 2-ethoxy carbonyl methylene thiazol-4-one were tested for their antimicrobial properties against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008). This suggests the potential of this compound in antimicrobial applications.
Antitumor Activities
- Studies also examine the antitumor properties of certain derivatives. For example, research into the synthesis of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate derivatives found potential antitumor activities in certain synthesized compounds (Mohareb & Gamaan, 2018). Similarly, novel benzenesulfonamides derived from similar compounds demonstrated significant cytotoxic activities against various cancer cell lines (Tomorowicz et al., 2020).
Crystal Structure Analysis
- The crystal structure of derivatives related to this compound has been studied, providing insights into molecular interactions and stability (Choi, Seo, Son, & Lee, 2009). These studies contribute to understanding the compound's physical and chemical characteristics.
Properties
IUPAC Name |
ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S3/c1-2-25-14(21)8-20-10-4-3-9(28(18,23)24)7-12(10)27-16(20)19-15(22)11-5-6-13(17)26-11/h3-7H,2,8H2,1H3,(H2,18,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDLKPQYVWODL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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